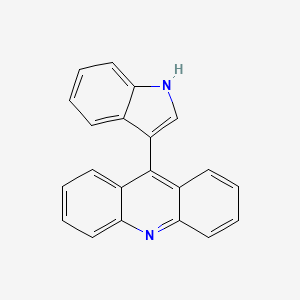
9-(1H-indol-3-yl)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1H-indol-3-yl)acridine is a member of acridines.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
9-(1H-indol-3-yl)acridine derivatives have shown promise in cancer research, particularly in the treatment of malignant glioma. Compounds containing this structure, like [{9-[2-(1H-Indol-3-yl)-ethylamino]-acridin-4-yl}-(4-methyl-piperazin-1-yl)-methanone], have demonstrated in vitro and in vivo activity against glioma cells and increased survival in glioma-bearing mice (Teitelbaum et al., 2012). Additionally, acridine derivatives have been evaluated for anticancer activity against various human cancer cell lines (Kumar et al., 2015).
Chemical Reactivity and Synthesis
The 9-aminoacridine chromophore, a key building block of DNA-targeted chemotherapeutic agents, exhibits unexpected reactivity in guanidylation reactions, leading to novel cyclic and spirocyclic acridine derivatives (Ma, Day, & Bierbach, 2007). Efficient, eco-friendly synthesis methods have also been developed for related compounds like 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridines, which exhibit in vitro hemolytic and cytotoxic activity (Roopan & Khan, 2011).
Tautomerism and Structural Analysis
Studies have explored the tautomerism of acridin-9-amines, including those substituted at the exocyclic nitrogen atom. These compounds display unique structural and spectral properties due to their ability to undergo amino-imino tautomerism, making them interesting subjects for environmental probes and spectroscopic investigations (Ebead et al., 2005). NMR and DFT studies have further elucidated these tautomeric preferences and their impact on molecular interactions and structural properties (Krzymiński et al., 2020).
Ribosome Biogenesis Inhibition
9-Aminoacridine (9AA) has been found to inhibit both the transcription and processing of ribosomal RNA precursors (pre-rRNA), thereby affecting ribosome biogenesis in mammalian cells. This highlights its potential as a candidate for new drug development or therapeutic repurposing (Anikin & Pestov, 2022).
Eigenschaften
Molekularformel |
C21H14N2 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
9-(1H-indol-3-yl)acridine |
InChI |
InChI=1S/C21H14N2/c1-4-10-18-14(7-1)17(13-22-18)21-15-8-2-5-11-19(15)23-20-12-6-3-9-16(20)21/h1-13,22H |
InChI-Schlüssel |
GDVZXLBQMLKZDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(3-amino-4-carbamoyl-5-cyclohexylimino-2H-thiophen-2-yl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1229172.png)
![5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one](/img/structure/B1229173.png)
![2-(3-imidazo[1,5-a]pyridinylthio)-N-(4-methylphenyl)acetamide](/img/structure/B1229176.png)

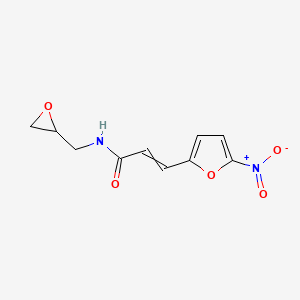
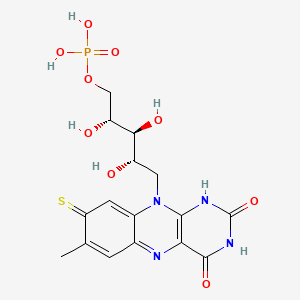
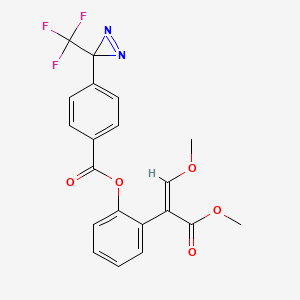


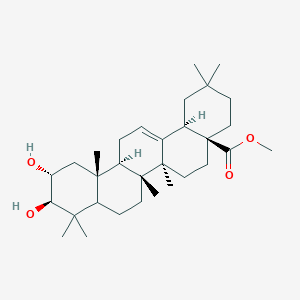
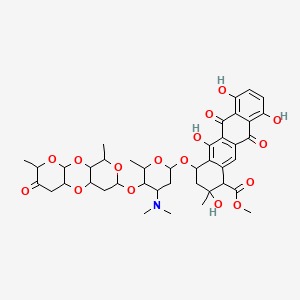
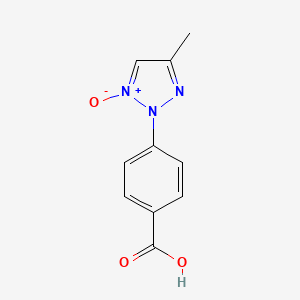
![N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1229195.png)
